ML350

Opioid Receptor Pharmacology Selectivity Profiling Neuroscience

ML350 (CYM-50202; CAS 1565852-90-5) is a small-molecule kappa opioid receptor (KOR/OPRK1) antagonist characterized as a substituted piperidine derivative with the chemical name methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate. As a research tool compound, ML350 exhibits potent and selective antagonism of KOR, with reported IC50 values ranging from 9 to 16 nM.

Molecular Formula C18H26BrN3O3
Molecular Weight 412.32
CAS No. 1565852-90-5
Cat. No. B609149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML350
CAS1565852-90-5
SynonymsML350;  ML-350;  ML 350;  SR2311;  SR-2311;  SR 2311;  CYM-50202;  CYM 50202;  CYM50202; 
Molecular FormulaC18H26BrN3O3
Molecular Weight412.32
Structural Identifiers
SMILESO=C(C1=CC(Br)=CN=C1N2C[C@H](O)[C@@H](NC3CCCCC3)CC2)OC
InChIInChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1
InChIKeyAJYHHWYDOWTOKZ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML350 (CAS 1565852-90-5): A Highly Selective Kappa Opioid Receptor Antagonist for Neuroscience Research Procurement


ML350 (CYM-50202; CAS 1565852-90-5) is a small-molecule kappa opioid receptor (KOR/OPRK1) antagonist characterized as a substituted piperidine derivative with the chemical name methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate [1]. As a research tool compound, ML350 exhibits potent and selective antagonism of KOR, with reported IC50 values ranging from 9 to 16 nM [2]. The compound demonstrates favorable physicochemical properties including a molecular weight of 412.32 g/mol and LogP of 2.8, features that support its utility in central nervous system (CNS) pharmacology investigations [1].

Why Generic Kappa Opioid Receptor Antagonists Cannot Replace ML350 in CNS Research Protocols


The substitution of ML350 with prototypical or alternative KOR antagonists (e.g., nor-BNI, JDTic) is inadvisable due to profound differences in pharmacodynamic duration and CNS penetration. While ML350 lacks the exceptionally long-lasting effects characteristic of classical KOR antagonists , generic alternatives may introduce confounding variables in acute behavioral pharmacology studies. The compound's high passive membrane permeability and CNS penetration profile are not uniformly shared across the KOR antagonist chemotype class, making ML350 a distinct choice for experiments requiring precise temporal control and central target engagement.

Quantitative Evidence Guide: Differentiating ML350 from Comparator Kappa Opioid Receptor Antagonists


Selectivity Profile: ML350 Demonstrates 219-382–Fold Preference for KOR over DOR

ML350 exhibits a significantly higher selectivity window for the kappa opioid receptor (KOR/OPRK1) relative to the delta opioid receptor (DOR/OPRD1) compared to typical KOR antagonists. In standardized in vitro binding assays, ML350 displays a selectivity of 219-382–fold for OPRK1 over OPRD1 [1]. While quantitative comparative data for prototypical KOR antagonists such as nor-BNI and JDTic are not directly available in this same assay platform, this selectivity window is notably wider than that reported for aticaprant (navacaprant shows approximately 300-fold selectivity over mu opioid receptor, with DOR selectivity data not consistently reported) [2].

Opioid Receptor Pharmacology Selectivity Profiling Neuroscience

Duration of Action: ML350 Lacks the Prolonged Pharmacodynamic Effects of Prototypical KOR Antagonists

ML350 is explicitly characterized by the absence of long-lasting pharmacodynamic effects that are a defining limitation of prototypical KOR antagonists such as nor-BNI and JDTic . While direct, head-to-head quantitative data comparing the duration of action of ML350 to nor-BNI or JDTic are not published in a single study, the statement is supported by cross-study comparisons. In the warm water tail flick assay, JDTic exhibits effects lasting several weeks, whereas short-acting KOR antagonists (including the related CYM series) have durations measured in hours [1]. ML350 is consistently described across multiple reputable vendor sources as lacking long-lasting effects .

Behavioral Pharmacology Pharmacodynamics CNS Penetration

CNS Penetration and Pharmacokinetics: ML350 Demonstrates High Passive Permeability and Favorable PK Profile in Rats

ML350 exhibits high passive membrane permeability and good brain penetration, as determined by in vitro permeability assays and in vivo pharmacokinetic studies in rats . While specific quantitative values for brain-to-plasma ratio are not provided in the available sources, the compound's physicochemical properties (LogP 2.8, tPSA 74.7 Ų) [1] are consistent with favorable CNS penetration. In comparative terms, the pharmacokinetic profile of ML350 is described as 'encouraging' in rats, with high rodent plasma protein binding and moderate human plasma protein binding . This contrasts with the very limited published PK data for early KOR antagonists like nor-BNI.

Pharmacokinetics CNS Drug Delivery ADME

Cytochrome P450 Profile: ML350 Shows No Significant Activity at Three of Four Human CYP Subtypes

In vitro screening against human cytochrome P450 (CYP) enzymes reveals that ML350 has no significant activity at three of four tested CYP subtypes (specific isoforms not detailed) . This profile is advantageous for minimizing drug-drug interaction risk in complex in vivo experimental systems or when co-administered with other pharmacological tools. While direct comparator data for nor-BNI or JDTic are not available, this metabolic stability feature is a key differentiator for in vivo experimental design.

Drug Metabolism CYP450 Inhibition ADME-Tox

Broad Off-Target Screening: ML350 Demonstrates Minimal Adverse Interactions Across Multiple Receptor and Ion Channel Panels

Extensive in vitro screening of ML350 against a panel of multiple ion channels, receptors, and transporters revealed that it does not have adverse off-target effects [1]. This broad selectivity profile distinguishes ML350 from earlier KOR antagonists that may exhibit off-target activities at other targets (e.g., nor-BNI's reported interactions with other receptor systems). While a direct quantitative comparison table is not available, this comprehensive profiling supports the use of ML350 as a clean tool compound for dissecting KOR-mediated effects.

Selectivity Off-Target Effects Safety Pharmacology

Recommended Application Scenarios for ML350 Based on Differentiated Evidence


Acute Behavioral Pharmacology Studies Requiring Short-Acting KOR Antagonism

Given ML350's lack of long-lasting pharmacodynamic effects , it is ideally suited for acute behavioral pharmacology experiments in rodents, such as the warm water tail flick assay or intracranial self-stimulation paradigms. The short duration of action allows for within-subject crossover designs and dose-response studies without the confounding weeks-long carryover effects characteristic of nor-BNI or JDTic [1].

CNS Target Engagement Studies Requiring High Brain Penetration

ML350's high passive membrane permeability and good brain penetration profile , supported by its favorable LogP and tPSA values [2], make it a preferred tool for ex vivo receptor occupancy studies and central pharmacodynamic assessments. Researchers can expect reliable CNS exposure following systemic administration.

In Vivo Combination Studies with Minimal CYP-Mediated Drug Interactions

The demonstration that ML350 has no significant activity at three of four tested human cytochrome P450 subtypes supports its use in experimental paradigms requiring co-administration with other tool compounds or reference drugs. This minimizes the risk of pharmacokinetic interactions that could confound interpretation of behavioral or physiological endpoints.

Studies Requiring High KOR Selectivity to Isolate Receptor-Specific Effects

ML350's selectivity of 219-382–fold for OPRK1 over OPRD1 [3] enables experiments where DOR-mediated signaling must be excluded. This selectivity window is particularly valuable in assays of KOR-mediated analgesia, mood regulation, or neuroendocrine function where even minor DOR activation could alter the observed phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML350

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.